molecular formula C13H10ClNO B1392217 4-(4-Chlorobenzoyl)-2-methylpyridine CAS No. 1187169-49-8

4-(4-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392217
CAS No.: 1187169-49-8
M. Wt: 231.68 g/mol
InChI Key: XHGHKKCLQUTDDM-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 4-chlorobenzoyl group at position 2. The benzoyl moiety (C₆H₄Cl-C=O) introduces electron-withdrawing characteristics, while the methyl group contributes steric and electronic effects. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting adenosine receptors, kinases, and other therapeutic targets .

Properties

IUPAC Name

(4-chlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGHKKCLQUTDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methylpyridine+4-Chlorobenzoyl chlorideThis compound+HCl\text{2-Methylpyridine} + \text{4-Chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylpyridine+4-Chlorobenzoyl chloride→this compound+HCl

The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxyl group, resulting in the formation of 4-(4-chlorobenzoyl)pyridine-2-carboxylic acid.

    Reduction Reactions: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: 4-(4-Chlorobenzoyl)pyridine-2-carboxylic acid.

    Reduction Reactions: this compound alcohol.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(4-Chlorobenzoyl)-2-methylpyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

  • Enzyme Inhibition Studies : The compound is used to study enzyme inhibition due to its ability to interact with biological macromolecules. It can bind to specific enzymes, thereby preventing substrate binding and subsequent catalysis.
  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Medicinal Chemistry

  • Potential Anticancer Agent : Studies indicate that this compound has cytotoxic effects on cancer cell lines such as HeLa cells. Flow cytometry analysis suggests that it induces apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have predicted strong interactions between this compound and target proteins involved in cancer progression and microbial resistance. This supports its role as a lead compound for further drug development .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated superior activity compared to standard antibiotics against resistant bacterial strains .

Cytotoxicity in Cancer Research

Research involving the cytotoxic effects of this compound on HeLa cells showed significant cell death at concentrations above 100 µg/mL. Flow cytometry analysis indicated that the compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins involved in cancer progression and microbial resistance. The results indicated strong interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its 4-chlorobenzoyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Chlorobenzoyl)pyridine

  • Structural Difference : Lacks the methyl group at position 2 of the pyridine ring.
  • Physicochemical Properties: Molecular Formula: C₁₂H₈ClNO (vs. C₁₃H₁₀ClNO for 4-(4-Chlorobenzoyl)-2-methylpyridine). Polarity: Higher due to the absence of the lipophilic methyl group. Reactivity: The methyl group in this compound may hinder nucleophilic attacks at position 2, altering synthetic pathways .

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

  • Structural Difference : Features a chlorinated benzyl group (Cl-C₆H₄-CHCl-) instead of a benzoyl group.
  • Functional Implications :
    • The benzyl group lacks the ketone’s electron-withdrawing effect, increasing pyridine ring basicity.
    • Lower polarity compared to this compound, affecting solubility and membrane permeability .

4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1)

  • Structural Difference : Contains a reactive chloromethyl (-CH₂Cl) group instead of the benzoyl moiety.
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, making it a precursor in alkylation reactions. In contrast, the benzoyl group in this compound participates in conjugation, enhancing stability .

Fenofibrate Derivatives (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone)

  • Structural Difference : Hydroxyl substituents on the phenyl ring.
  • Pharmacokinetics : Hydroxyl groups improve aqueous solubility but may accelerate metabolic degradation. The absence of such groups in this compound likely enhances metabolic stability .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

  • IR Spectroscopy :
    • This compound: Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ .
    • 2-(Chloro(4-chlorophenyl)methyl)pyridine: Absence of carbonyl peak; C-Cl stretches at ~750 cm⁻¹ .
  • ¹H NMR :
    • Methyl protons in this compound resonate at δ ~2.5 ppm, distinct from benzyl protons in analogs (δ ~4.5–5.0 ppm) .

Receptor Binding

  • A₁ Adenosine Receptors: The benzoyl group in this compound may mimic the binding of 2-amino-3-benzoylthiophenes, which act as allosteric enhancers .
  • Selectivity: Unlike 2-amino-3-benzoylthiophenes, the methyl group in this compound could reduce off-target interactions with A₂ adenosine or muscarinic receptors .

Lipophilicity and Bioavailability

  • logP: The methyl group increases lipophilicity (predicted logP ~2.5) compared to hydroxyl-containing fenofibrate derivatives (logP ~1.5–2.0), enhancing blood-brain barrier penetration .

Biological Activity

4-(4-Chlorobenzoyl)-2-methylpyridine is an organic compound with significant potential in biological applications due to its unique structural characteristics. This compound is characterized by a 4-chlorobenzoyl group attached to a methyl-substituted pyridine ring, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the acylation of 2-methylpyridine using 4-chlorobenzoyl chloride, often facilitated by a base such as triethylamine. The reaction is conducted under reflux conditions to ensure complete conversion, yielding the desired compound along with hydrochloric acid as a byproduct.

The biological activity of this compound primarily stems from its ability to act as an acylating agent . It interacts with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is critical in understanding how the compound may influence various biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against Gram-negative bacteria and fungi, indicating potential applications in treating infections .

CompoundMIC (mg/mL)Target Organism
4a1.25E. coli
5c0.625C. albicans

Cytotoxicity

Cytotoxicity assays reveal that certain derivatives of this compound can induce cell death in cancer cell lines. For example, studies indicate that concentrations above 100 μg/mL lead to significant decreases in cell viability in HeLa cells and HaCaT cells, suggesting that these compounds may be explored for anticancer therapies .

Concentration (μg/mL)HeLa Cell Viability (%)HaCaT Cell Viability (%)
100~80~75
500~50~40
1000~20~10

Study on Anticancer Properties

In a study examining the anticancer effects of various pyridine derivatives, researchers found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The mechanism involved the activation of apoptosis pathways and inhibition of key signaling proteins associated with cancer cell proliferation .

Research on Enzyme Interaction

Another significant area of research involves the interaction of this compound with specific enzymes. Studies indicate that it can modulate enzyme activity through acylation, impacting metabolic pathways relevant to drug metabolism and detoxification processes .

Q & A

Q. What are best practices for reporting synthetic yields and reproducibility?

  • Methodological Answer :
  • Detailed Logs : Document reaction parameters (time, temperature, stirring speed) .
  • Replicate Reactions : Conduct ≥3 independent trials and report mean ± SD .
  • Batch Analysis : Use HPLC to quantify purity (>95% for publication-grade data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.